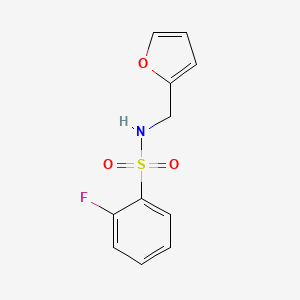

2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

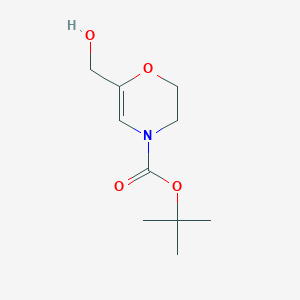

“2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C11H10FNO3S. It has a molecular weight of 255.27 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a fluoro group and a sulfonamide group. The sulfonamide group is further substituted with a furan-2-ylmethyl group .Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 390.9±52.0 °C. Its density is predicted to be 1.359±0.06 g/cm3. The pKa value is predicted to be 9.84±0.40 .Scientific Research Applications

Synthesis and Reactivity

2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide is a compound that may be involved in complex synthetic pathways and reactivity studies. For example, similar compounds have been synthesized and utilized in Diels–Alder cycloaddition reactions, showcasing their potential in creating complex molecular structures through thermal and microwave irradiation conditions (Sridhar, Krishna, & Rao, 2000). These reactions are fundamental in organic chemistry for constructing cyclic compounds, indicating the utility of sulfonamide derivatives in synthetic organic chemistry.

Corrosion Inhibition

Sulfonamides, including those structurally related to this compound, have been explored for their corrosion inhibition properties. For instance, compounds with similar structures have demonstrated efficacy as corrosion inhibitors, forming protective films on metal surfaces and showing significant inhibition efficiencies (Tantawy, Soliman, & Abd El‐Lateef, 2021). This suggests that derivatives of this compound could potentially be developed as eco-friendly, economic, and efficient inhibitors for metal corrosion, with broad applications in industrial settings.

Fluorination and Aryl Migration

Fluorinated sulfinate salts, related to the sulfonamide group, have been prepared and used in silver-catalyzed cascade fluoroalkylation/aryl migration reactions (He, Tan, Ni, & Hu, 2015). These reactions highlight the role of fluorine-containing compounds in facilitating complex molecular transformations, underscoring the potential for this compound derivatives in advanced synthetic applications.

Polymorphism in Aromatic Sulfonamides

The presence of fluorine groups in aromatic sulfonamides, akin to this compound, has been shown to influence polymorphism. Research on similar compounds revealed that fluorine substitution can lead to the formation of polymorphs or pseudopolymorphs, indicating the significant effect of fluorine on the crystalline structures of these materials (Terada et al., 2012). This property can be crucial for the development of pharmaceuticals, where the polymorphic form of a drug can affect its bioavailability and efficacy.

Properties

IUPAC Name |

2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3S/c12-10-5-1-2-6-11(10)17(14,15)13-8-9-4-3-7-16-9/h1-7,13H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDNUBFHZZXPAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-(3-chloropropanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2772175.png)

![4-(1-hexyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2772179.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2772181.png)

![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2772182.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2772186.png)

![3-(4-chlorophenyl)-1-(2-methylbenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/no-structure.png)

![N-[(4-Chlorothiophen-2-yl)methyl]-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2772190.png)

![3-(2-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2772191.png)